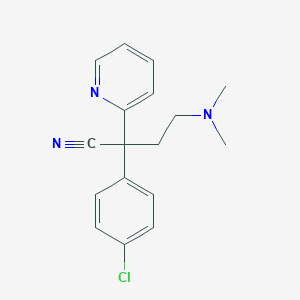

Chlorpheniramine Nitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-(dimethylamino)-2-pyridin-2-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3/c1-21(2)12-10-17(13-19,16-5-3-4-11-20-16)14-6-8-15(18)9-7-14/h3-9,11H,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFSLFHFPQWKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984225 | |

| Record name | 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65676-21-3 | |

| Record name | α-(4-Chlorophenyl)-α-[2-(dimethylamino)ethyl]-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65676-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065676213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(4-chlorophenyl)-α-[2-(dimethylamino)ethyl]pyridine-2-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-CHLOROPHENYL)-4-(DIMETHYLAMINO)-2-(PYRIDIN-2-YL)BUTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92618CMY2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Physicochemical Profile of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile: The Core Nitrile Intermediate in Chlorpheniramine Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive physicochemical characterization of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (CAS 5005-37-8), the pivotal nitrile intermediate in the synthesis of the first-generation antihistamine, Chlorpheniramine. A thorough understanding of this precursor's properties is fundamental for process optimization, impurity profiling, and analytical method development. This document consolidates critical data on the compound's chemical identity, solubility, thermal properties, acid-base characteristics, and spectroscopic profile. Furthermore, it furnishes detailed, field-proven experimental protocols for key analytical procedures, including HPLC analysis, solubility determination, and pKa measurement, designed to ensure scientific integrity and reproducibility in a research and development setting.

Introduction: The Significance of a Key Intermediate

Chlorpheniramine is a widely utilized alkylamine antihistamine that functions as a potent H1 receptor antagonist, providing relief from allergic conditions such as rhinitis and urticaria.[1] The industrial synthesis of Chlorpheniramine relies on a multi-step process where the formation and purity of its precursors are critical to the quality and yield of the final active pharmaceutical ingredient (API). The nitrile intermediate, 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile, represents a cornerstone of this synthesis.[2]

The physicochemical properties of this intermediate directly influence every subsequent manufacturing step, from reaction kinetics and purification strategies to the impurity profile of the final drug substance. For process chemists, knowledge of solubility and thermal stability is crucial for optimizing reaction conditions and isolation procedures. For analytical scientists, a deep understanding of the molecule's pKa and UV-absorbance characteristics is paramount for developing robust, stability-indicating HPLC methods.

This guide is structured to provide not just data, but the scientific context and causality behind experimental choices, empowering researchers to apply this knowledge effectively within their own development programs.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is confirming its unequivocal identity. 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile is composed of a central carbon atom bonded to four distinct moieties: a 4-chlorophenyl ring, a pyridin-2-yl ring, a nitrile group, and a hydrogen atom, making it a chiral center.

// Define nodes for atoms C_center [label="C", pos="0,0!"]; H_center [label="H", pos="-0.5,-0.8!"]; CN_C [label="C", pos="1.5,0!"]; CN_N [label="N", pos="2.5,0!"];

// Chlorophenyl ring CP_C1 [label="C", pos="-1.5,0.5!"]; CP_C2 [label="C", pos="-2.5,1.2!"]; CP_C3 [label="C", pos="-3.8,0.8!"]; CP_C4 [label="C", pos="-4.1,-0.3!"]; CP_C5 [label="C", pos="-3.1,-1.0!"]; CP_C6 [label="C", pos="-1.8,-0.6!"]; Cl [label="Cl", pos="-5.5,-0.7!"];

// Pyridine ring P_N1 [label="N", pos="0.5,2.0!"]; P_C2 [label="C", pos="0,1.0!"]; P_C3 [label="C", pos="0.8,3.0!"]; P_C4 [label="C", pos="1.8,2.7!"]; P_C5 [label="C", pos="2.0,1.5!"]; P_C6 [label="C", pos="1.2,0.8!"];

// Bonds C_center -- H_center; C_center -- CN_C; CN_C -- CN_N [style=triple];

// Chlorophenyl ring bonds C_center -- CP_C1; CP_C1 -- CP_C2 [style=solid]; CP_C2 -- CP_C3 [style=dashed]; CP_C3 -- CP_C4 [style=solid]; CP_C4 -- CP_C5 [style=dashed]; CP_C5 -- CP_C6 [style=solid]; CP_C6 -- CP_C1 [style=dashed]; CP_C4 -- Cl;

// Pyridine ring bonds C_center -- P_C2; P_C2 -- P_N1 [style=dashed]; P_N1 -- P_C3 [style=solid]; P_C3 -- P_C4 [style=dashed]; P_C4 -- P_C5 [style=solid]; P_C5 -- P_C6 [style=dashed]; P_C6 -- P_C2 [style=solid];

} Figure 1: Chemical Structure of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile | [3] |

| CAS Number | 5005-37-8 | [3][4] |

| Molecular Formula | C₁₃H₉ClN₂ | [5] |

| Molecular Weight | 228.68 g/mol | [5] |

| Synonyms | α-(4-Chlorophenyl)-2-pyridineacetonitrile |[3] |

Core Physicochemical Properties

The bulk properties of the intermediate dictate its behavior in both laboratory and manufacturing environments. These parameters are summarized below and discussed in detail in the subsequent sections.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical State | White to pale yellow solid/crystal | [3] |

| Melting Point | 67.5 - 67.8 °C | [5] |

| Boiling Point | 165 °C @ 3 Torr | [5] |

| pKa (Predicted) | 4.08 ± 0.10 | [3] |

| Solubility | Insoluble in water; Soluble in chloroform, diethyl ether, and dichloromethane. Moderate solubility is expected in ethanol, methanol, and acetonitrile. | [3][5] |

| LogP (Predicted) | 3.39 |[4] |

Solubility Profile: A Key to Process and Analysis

The solubility of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile is governed by the interplay of its structural components. The lipophilic chlorophenyl group and the aromatic pyridine ring, combined with the overall lack of hydrogen bond donors, render it practically insoluble in aqueous media.[5] Conversely, it exhibits good solubility in non-polar organic solvents like chloroform and diethyl ether.[3]

-

Causality: This solubility profile is critical for its synthesis, which is typically performed in organic solvents.[2] During workup, this differential solubility allows for efficient extraction into an organic phase, separating it from aqueous-soluble impurities or inorganic salts. For analytical purposes, solvents like acetonitrile and methanol are suitable diluents for HPLC analysis. Moderate solubility is anticipated in these polar aprotic and protic solvents due to the polar nitrile group and the potential for hydrogen bonding with the basic pyridine nitrogen.[5]

Thermal Properties: Ensuring Stability

The compound's sharp melting point range of 67.5-67.8 °C is indicative of a crystalline material with a high degree of purity.[5] This thermal characteristic is a critical quality attribute monitored during manufacturing. A broad or depressed melting point can signify the presence of impurities. The high boiling point, even under reduced pressure (165 °C at 3 Torr), suggests low volatility under standard ambient conditions.[5]

Acid-Base Properties (pKa): Controlling Behavior in Solution

The most significant ionizable center in the molecule is the nitrogen atom of the pyridine ring, which is basic. The predicted pKa of 4.08 suggests it is a weak base.[3]

-

Expertise & Causality: This pKa value is the single most important parameter for developing a robust reversed-phase HPLC method. To ensure reproducible retention times and good peak shape, the pH of the mobile phase must be controlled to be at least 1.5 to 2 pH units away from the pKa. For this compound, a mobile phase buffered at a pH of ~2.5-3.0 would ensure the pyridine nitrogen is fully protonated (cationic), leading to consistent interaction with the stationary phase. Conversely, a mobile phase buffered at pH > 6 would ensure the compound is in its neutral, free-base form. Operating near the pKa would lead to peak splitting and shifting retention times, compromising method integrity.

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic techniques provide a detailed fingerprint of the molecule, essential for identity confirmation, structural elucidation, and quantitative analysis.

UV-Visible Spectroscopy

The presence of two aromatic rings (chlorophenyl and pyridine) results in strong ultraviolet absorbance. While specific experimental data for λmax is not widely published, related compounds like Chlorpheniramine itself show a λmax around 261-265 nm.[6] It is highly probable that the nitrile intermediate absorbs strongly in this region, making UV detection a suitable and sensitive choice for HPLC analysis. The final selection of the monitoring wavelength should be empirically determined by running a UV scan of a pure standard.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for confirming the presence of key functional groups. The spectrum of this intermediate is characterized by several distinct vibrational frequencies.

Table 3: Key Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Significance |

|---|---|---|

| ~2245 | C≡N (Nitrile) | Confirms the presence of the critical nitrile functional group. This is typically a sharp, medium-intensity peak. |

| ~3060-3020 | Aromatic C-H | Indicates the presence of the aromatic rings. |

| ~1092 | C-Cl | Confirms the presence of the chloro-substituent on the phenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, allowing for the unambiguous assignment of protons and carbons in the molecule.

Table 4: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H NMR | ~8.55 | d, Pyridine H |

| ~7.72 | t, Pyridine H | |

| ~7.44 | d, Chlorophenyl H | |

| ~7.32 | d, Pyridine H | |

| ~7.29 | d, Chlorophenyl H | |

| ~5.21 | s, Methine (-CH) | |

| ¹³C NMR | ~149.8 | Pyridine C |

| ~136.5 | Pyridine C | |

| ~133.9 | Chlorophenyl C | |

| ~129.4 | Chlorophenyl C | |

| ~128.7 | Chlorophenyl C | |

| ~126.3 | Chlorophenyl C | |

| ~123.9 | Pyridine C | |

| ~121.7 | Pyridine C |

| | ~118.2 | Nitrile (-CN) |

Note: Data is illustrative and based on typical values. Actual shifts may vary based on solvent and instrument.

Experimental Methodologies

The following protocols are presented as robust, self-validating systems for the characterization of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile, grounded in industry-standard practices and regulatory guidelines.

Protocol: Purity Determination by Reversed-Phase HPLC

-

Causality: This method is designed based on the physicochemical properties of the analyte. A C18 column is chosen for its hydrophobic retention of the aromatic rings. An acidic mobile phase (pH 3.0) is selected based on the pKa of the pyridine moiety to ensure complete protonation and consistent chromatographic behavior. Acetonitrile is a common, effective organic modifier for this class of compounds.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare 0.1% (v/v) phosphoric acid in HPLC-grade water. Filter through a 0.45 µm filter.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

-

Standard/Sample Preparation:

-

Accurately weigh approximately 10 mg of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile and transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

-

Mobile Phase: Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV at 262 nm.

-

Run Time: 10 minutes.

-

-

System Suitability (Trustworthiness):

-

Perform five replicate injections of the standard solution.

-

The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

The USP tailing factor for the main peak should be ≤ 2.0.

-

The theoretical plates (N) should be ≥ 2000.

-

-

Analysis:

-

Inject the sample solution.

-

Calculate the purity by the area percent method.

-

Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

-

Causality: The shake-flask method is the gold standard for determining equilibrium solubility as it allows sufficient time for the system to reach a true thermodynamic equilibrium between the solid and dissolved states.[7] This protocol is adapted from WHO and USP guidelines.[7][8]

Step-by-Step Methodology:

-

Preparation:

-

Select a range of relevant solvents (e.g., Water, pH 7.4 Buffer, Methanol, Acetonitrile).

-

Add an excess amount of solid 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile to several glass vials (e.g., 20 mg into 5 mL of solvent). The key is to ensure solid material remains visible after equilibration.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for 48 hours to ensure equilibrium is reached. A preliminary time-point study (e.g., sampling at 24, 48, 72 hours) is recommended to confirm the time to equilibrium.[8]

-

-

Sample Processing:

-

After incubation, allow the vials to stand for at least 1 hour to let coarse particles settle.

-

Visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm PVDF syringe filter that has been pre-vetted for non-binding of the compound.

-

Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the concentration using the validated HPLC method described in Section 5.1 against a calibration curve prepared with known standards.

-

-

Reporting:

-

Perform the experiment in triplicate for each solvent.

-

Report the solubility in mg/mL or g/L as the mean ± standard deviation.

-

Protocol: Determination of pKa via Potentiometric Titration

-

Causality: Potentiometric titration is a highly accurate and direct method for measuring pKa.[9] It involves monitoring the change in pH of a solution of the compound as a titrant is added, allowing for the direct observation of the ionization event.

Step-by-Step Methodology:

-

System Calibration:

-

Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).[10]

-

-

Sample Preparation:

-

Accurately prepare a ~0.01 M solution of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile in a co-solvent system if necessary (e.g., 50% Methanol/Water) to ensure solubility. Note the exact concentration.

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[11]

-

-

Titration:

-

Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker maintained at a constant temperature (25 °C).

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a weak base.[11]

-

Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

-

Perform the titration in triplicate and report the mean pKa ± standard deviation.

-

Conclusion

2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile is a chemically stable, crystalline solid whose physicochemical properties are well-suited for its role as a key synthetic intermediate. Its solubility profile facilitates straightforward synthesis and purification via extraction, while its acid-base characteristics and UV absorbance allow for the development of robust and sensitive analytical controls. The predicted pKa of ~4.08 is the most critical parameter for analytical method development, demanding careful pH control of the HPLC mobile phase to ensure method robustness. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals, enabling informed process decisions, reliable quality control, and a deeper understanding of this crucial precursor in the manufacturing of Chlorpheniramine.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

DergiPark Akademik. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

- Trajković, J., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27.

- Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1003.

-

Asian Journal of Organic Chemistry. (2020). Metal-free synthesis of chlorpheniramine and analogs. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (1991). Extraction-frequencymetric Method. A New Measurement Technique for Determination of Micro Amounts of Chlorpheniramine. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile Request for Quotation. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile. Retrieved from [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

-

Baghdad Science Journal. (2024). Determination of chlorpheniramine maleate in its pharmaceutical preparations using homemade turbidity flow injection analyzer. Retrieved from [Link]

-

Iraqi Academic Scientific Journals. (2024). Determination of chlorpheniramine maleate in its pharmaceutical preparations using homemade turbidity flow injection analyzer. Retrieved from [Link]

-

AIP Publishing. (2023). Synthesis and Characterization New Liquid Crystals from Organic Amine Compounds Chlorpheniramine, Clementine, 6-Alkoxy Alanine. Retrieved from [Link]

-

SciSpace. (2016). Synthesis, Characterization of Chlropheniramine maleate– Molecularly Imprinted Polymers and Their Application as Sensors. Retrieved from [Link]

-

Journal of Pharmaceutical Analysis. (2012). Sensing of chlorpheniramine in pharmaceutical applications by sequential injector coupled with potentiometer. Retrieved from [Link]

-

Organic Syntheses. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Retrieved from [Link]

-

ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis and refining method of chlorpheniramine maleate intermediate. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis and refining method of chlorpheniramine maleate intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. chembk.com [chembk.com]

- 4. CAS#:5005-37-8 | 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile | Chemsrc [chemsrc.com]

- 5. Buy 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile | 5005-37-8 [smolecule.com]

- 6. "Determination of chlorpheniramine maleate in its pharmaceutical prepar" by Muntadhar M. Jabbar and Elham N. Mezaal [bsj.uobaghdad.edu.iq]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

Chlorpheniramine Nitrile mechanism of formation

An In-Depth Technical Guide to the Mechanism of Formation for Chlorpheniramine Nitrile Intermediates

Introduction

Chlorpheniramine, a first-generation alkylamine antihistamine, has been a cornerstone in the symptomatic treatment of allergic conditions for decades.[1][2] Its synthesis is a classic example of multi-step organic chemistry, pivotal to the pharmaceutical industry. Central to its most common synthetic pathways are two key nitrile-containing intermediates. The term "this compound" can refer to either the initial product of arylation or the subsequent product of alkylation. This guide provides a detailed technical examination of the formation mechanisms for both of these critical precursors, offering insights for researchers and drug development professionals.

The synthesis begins with the coupling of a substituted phenylacetonitrile and a halopyridine, followed by an alkylation step. Understanding the underlying mechanisms—from carbanion generation to nucleophilic substitution—is crucial for process optimization, impurity profiling, and the development of novel synthetic routes.

Part 1: Formation of the Core Scaffold: 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile

The initial and most critical step in this synthetic pathway is the formation of the carbon-carbon bond between the phenylacetonitrile and pyridine moieties. This reaction establishes the core diaryl structure of the final drug molecule.

Reaction Overview

The process involves the reaction of 4-chlorophenylacetonitrile with a 2-halopyridine, typically 2-chloropyridine or 2-bromopyridine, in the presence of a strong, non-nucleophilic base.[1][3][4]

Overall Transformation: (4-chlorophenyl)acetonitrile + 2-halopyridine ---[Strong Base]--> 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile + Base-H + Halide Salt

Mechanistic Elucidation

The formation of this intermediate proceeds via a two-step mechanism involving deprotonation followed by a nucleophilic aromatic substitution (SNAr).

-

Deprotonation and Carbanion Formation: The reaction is initiated by a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), which abstracts the acidic α-hydrogen from 4-chlorophenylacetonitrile.[4][5] The methylene protons are rendered acidic by the electron-withdrawing effects of both the adjacent nitrile (-C≡N) group and the phenyl ring. This deprotonation generates a resonance-stabilized carbanion, a potent nucleophile.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, particularly with a halogen at the 2-position, is electron-deficient due to the electronegativity of the ring nitrogen. This makes the C2 carbon susceptible to nucleophilic attack.[6] The generated carbanion attacks the C2 carbon of the 2-halopyridine.

-

Elimination and Aromatization: This attack transiently disrupts the aromaticity of the pyridine ring. The aromatic system is rapidly restored through the elimination of the halide ion (Cl⁻ or Br⁻), which is a good leaving group. The final product is the stable intermediate, 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.[3]

Comparative Reaction Parameters

The choice of base and solvent system is critical for reaction efficiency, impacting yield and impurity profiles.

| Parameter | Condition 1 | Condition 2 | Rationale & Insights |

| Base | Sodium Amide (NaNH₂) | Sodium Hydride (NaH, 60% in oil) | NaNH₂ is often used in solvents like toluene.[7][8] NaH is a safer, non-nucleophilic alternative typically used in aprotic polar solvents like THF, where it forms H₂ gas upon reaction.[4] |

| Solvent | Toluene | Tetrahydrofuran (THF) | Toluene is effective for NaNH₂ reactions, often run at room temperature.[8] THF is preferred for NaH, allowing for better temperature control, especially during the initial exothermic deprotonation.[4] |

| Halopyridine | 2-chloropyridine | 2-bromopyridine | Both are effective. 2-bromopyridine can be more reactive due to the C-Br bond being weaker than the C-Cl bond, potentially allowing for milder reaction conditions, but is often more expensive.[4][9] |

| Temperature | 15-30 °C | 0 °C to reflux | The initial deprotonation is often performed at a lower temperature (0-15 °C) to control the exotherm, followed by warming to room temperature or reflux to drive the SNAr to completion.[4][7] |

Experimental Protocol: Synthesis using NaH/THF

The following protocol is a representative synthesis adapted from published patent literature.[4]

-

Inert Atmosphere: A multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Base Suspension: 60% Sodium Hydride (1.2 equivalents) is suspended in anhydrous Tetrahydrofuran (THF).

-

Deprotonation: The suspension is cooled to approximately 0-5 °C. A solution of 4-chlorophenylacetonitrile (1.0 equivalent) in THF is added dropwise, maintaining the internal temperature below 10 °C. Vigorous hydrogen gas evolution is observed.

-

Activation: After the addition is complete, the resulting slurry is stirred at room temperature for 1 hour to ensure complete carbanion formation.

-

Coupling Reaction: A solution of 2-bromopyridine (0.9 equivalents) in THF is added dropwise. The reaction is often exothermic.

-

Reaction Completion: The mixture is heated to reflux (approx. 66 °C in THF) and monitored by TLC until the starting materials are consumed (typically 8-12 hours).

-

Quenching: The reaction is cooled to room temperature and cautiously quenched by the slow addition of water or isopropanol to destroy any unreacted NaH.

-

Work-up & Isolation: The mixture is partitioned between water and an organic solvent (e.g., toluene or ethyl acetate). The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

Part 2: Alkylation to Form the Final Nitrile Precursor

With the core scaffold assembled, the next step is the introduction of the dimethylaminoethyl side chain. This is a classic alkylation reaction. The product is also referred to as γ-(4-Chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine or, more systematically, 2-(4-chlorophenyl)-4-(dimethylamino)-2-pyridin-2-ylbutanenitrile.[1][10]

Reaction Overview

The intermediate from Part 1 is deprotonated again with a strong base and then reacted with an alkylating agent, 2-dimethylaminoethyl chloride.[1]

Overall Transformation: 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile + 2-dimethylaminoethyl chloride ---[Strong Base]--> Final Nitrile Intermediate + Base-H + Halide Salt

Mechanistic Elucidation

The mechanism is a straightforward deprotonation followed by a bimolecular nucleophilic substitution (SN2) reaction.

-

Deprotonation: A strong base, typically sodium amide, abstracts the remaining acidic benzylic proton from 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile. This generates a second, more complex carbanion.

-

SN2 Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic methylene carbon of 2-dimethylaminoethyl chloride. The reaction proceeds via a classic SN2 backside attack.

-

Chloride Displacement: The chloride ion is displaced as the leaving group, forming the new carbon-carbon bond and yielding the final nitrile precursor to chlorpheniramine.[1]

Final Transformation to Chlorpheniramine

To complete the synthesis, the final nitrile precursor undergoes hydrolysis and decarboxylation. This is typically achieved by heating with a strong acid (like sulfuric acid) or a strong base (like sodium hydroxide). This final step removes the nitrile group and replaces it with a hydrogen, yielding the active pharmaceutical ingredient, chlorpheniramine.[1][3]

Conclusion

The formation of chlorpheniramine's nitrile intermediates is a well-established process rooted in fundamental principles of organic chemistry. The overall strategy relies on the generation of potent carbanion nucleophiles from activated acetonitriles. The first key transformation, a nucleophilic aromatic substitution, effectively couples the two core aromatic rings. The second, a standard SN2 alkylation, appends the required sidechain. A thorough understanding of these mechanisms, reaction kinetics, and the role of reagents is indispensable for any scientist engaged in the synthesis, process development, or quality control of chlorpheniramine and related compounds.

References

-

4-Chlorophenylacetonitrile - Wikipedia . Wikipedia. Available at: [Link]

-

Synthesis and Preparation of Chlorpheniramine . Scribd. Available at: [Link]

-

Synthesis and refining method of chlorpheniramine maleate intermediate . Patsnap Eureka. Available at: [Link]

-

(4-CHLOROPHENYL)ACETONITRILE . ChemBK. Available at: [Link]

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl- . Organic Syntheses Procedure. Available at: [Link]

-

Chlorphenamine - Wikipedia . Wikipedia. Available at: [Link]

- Preparation method of chlorpheniramine maleate intermediate. Google Patents.

- Preparation method of chlorpheniramine maleate. Google Patents.

- Chlorpheniramine maleate impurity and preparation method and application thereof. Google Patents.

-

4-Chlorobenzyl cyanide . LookChem. Available at: [Link]

-

Preparation method of chlorpheniramine maleate . Patsnap Eureka. Available at: [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications . Chempanda. Available at: [Link]

- Method for synthetizing 2-pyridyl benzyl cyanide. Google Patents.

-

(+-)-Chlorpheniramine . PubChem, National Institutes of Health. Available at: [Link]

-

Synthesis of Chlorpheniramine Maleate: Significance and symbolism . Available at: [Link]

-

This compound . ChemBK. Available at: [Link]

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines . Molecules, PMC, National Institutes of Health. Available at: [Link]

-

2-Pyridinylmethyl borrowing: base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3)–C(sp3) bonds . RSC Publishing. Available at: [Link]

- Process for the preparation of 2-chloropyridine. Google Patents.

-

20.7: Chemistry of Nitriles . Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 2. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Synthesis and refining method of chlorpheniramine maleate intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN112645869A - Preparation method of chlorpheniramine maleate intermediate - Google Patents [patents.google.com]

- 6. chempanda.com [chempanda.com]

- 7. Preparation method of chlorpheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]

- 9. CN114835637B - Preparation method of chlorpheniramine maleate - Google Patents [patents.google.com]

- 10. scbt.com [scbt.com]

A Note on Nomenclature: Chlorpheniramine vs. Chlorpheniramine Nitrile

An In-Depth Technical Guide to the Thermal Stability of Chlorpheniramine

In the landscape of pharmaceutical sciences, precision in chemical nomenclature is paramount. The query regarding "Chlorpheniramine Nitrile" necessitates an initial clarification. The active pharmaceutical ingredient (API) widely used in clinical practice is Chlorpheniramine Maleate . This compound is the maleate salt of chlorpheniramine. Our extensive review of synthetic pathways and degradation studies has not identified a common intermediate or degradant referred to as "this compound."

Therefore, this guide will focus on the thermal stability of Chlorpheniramine Maleate , the scientifically and commercially relevant entity. The principles and methodologies discussed herein are, however, broadly applicable to the study of thermal stability for any active pharmaceutical ingredient.

Introduction: The Criticality of Thermal Stability in Drug Development

Chlorpheniramine Maleate is a first-generation antihistamine used to treat symptoms of allergic conditions such as rhinitis and urticaria. Its efficacy and safety are intrinsically linked to its chemical integrity. Thermal stability is a cornerstone of this integrity, influencing shelf-life, formulation strategies, and ultimately, patient safety. The degradation of an API can lead to a loss of potency and the formation of potentially toxic byproducts. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's response to thermal stress is not merely an academic exercise but a regulatory and ethical imperative.

This guide provides a comprehensive overview of the thermal stability of Chlorpheniramine Maleate, detailing the theoretical underpinnings and practical methodologies for its assessment.

Physicochemical Properties of Chlorpheniramine Maleate

A foundational understanding of the physicochemical properties of Chlorpheniramine Maleate is essential before delving into its thermal stability.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₉ClN₂·C₄H₄O₄ | |

| Molecular Weight | 390.86 g/mol | |

| Melting Point | 130-135 °C | |

| Appearance | White, odorless, crystalline powder | |

| Solubility | Freely soluble in water, soluble in alcohol and chloroform |

Thermal Decomposition Profile of Chlorpheniramine Maleate

The thermal decomposition of Chlorpheniramine Maleate is a multi-stage process. Understanding the onset of decomposition and the subsequent degradation pathways is crucial for defining safe storage and handling conditions.

Thermoanalytical Techniques: A Two-Pronged Approach

A robust assessment of thermal stability typically employs a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the temperatures at which degradation, leading to mass loss, occurs. For Chlorpheniramine Maleate, TGA reveals that the compound is stable up to approximately 150 °C, after which significant decomposition begins.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition. The DSC thermogram for Chlorpheniramine Maleate shows a sharp endothermic peak corresponding to its melting point, followed by exothermic events indicative of decomposition.

Experimental Protocol: TGA-DSC Analysis of Chlorpheniramine Maleate

This protocol outlines the steps for a combined TGA-DSC analysis to characterize the thermal stability of Chlorpheniramine Maleate.

Objective: To determine the onset of thermal decomposition and characterize the thermal events associated with the degradation of Chlorpheniramine Maleate.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of Chlorpheniramine Maleate powder into an aluminum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Set the heating rate to 10 °C/min.

-

Set the temperature range from 25 °C to 400 °C.

-

Use a nitrogen purge gas at a flow rate of 50 mL/min to provide an inert atmosphere.

-

-

Data Acquisition: Initiate the temperature program and record the mass change (TGA) and differential heat flow (DSC) simultaneously.

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (T_onset), defined as the temperature at which a significant mass loss begins.

-

From the DSC curve, identify the melting point (endothermic peak) and any exothermic peaks that indicate decomposition.

-

Caption: Workflow for TGA-DSC analysis of Chlorpheniramine Maleate.

Identification of Degradation Products: The Role of Chromatography

While TGA and DSC can tell us when a compound degrades, they do not identify the resulting byproducts. For this, hyphenated chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is the gold standard for separating, identifying, and quantifying degradation products.

Studies on the forced degradation of Chlorpheniramine Maleate under various stress conditions (acidic, basic, oxidative, and thermal) have been performed to elucidate its degradation pathways. These studies are critical for developing stability-indicating analytical methods.

Experimental Protocol: HPLC-MS for Stability-Indicating Analysis

Objective: To develop a stability-indicating HPLC method for the separation of Chlorpheniramine Maleate from its degradation products and to identify these products using mass spectrometry.

Methodology:

-

Stress Sample Generation:

-

Thermal Stress: Expose a solution of Chlorpheniramine Maleate (e.g., 1 mg/mL in methanol) to a temperature of 80 °C for 24 hours.

-

Acid/Base Hydrolysis: Treat the drug solution with 0.1 N HCl and 0.1 N NaOH at 60 °C for specified time intervals.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

-

-

HPLC Method Development:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.

-

Detection: A photodiode array (PDA) detector can be used to monitor the elution profile at multiple wavelengths, while the mass spectrometer provides structural information.

-

-

Mass Spectrometry Analysis:

-

Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight, Q-TOF).

-

Acquire mass spectra for the parent drug and any new peaks that appear in the chromatograms of the stressed samples.

-

Use the accurate mass data to propose elemental compositions for the degradation products and fragment the ions (MS/MS) to elucidate their structures.

-

Caption: Workflow for stability-indicating HPLC-MS analysis.

Kinetic Analysis of Degradation

To predict the shelf-life of a drug product, it is necessary to understand the kinetics of its degradation. The Arrhenius equation is often used to model the temperature dependence of the degradation rate. By conducting stability studies at elevated temperatures (accelerated stability testing), the degradation rate at typical storage conditions can be extrapolated.

The degradation of Chlorpheniramine Maleate often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the drug. The rate constant (k) can be determined at different temperatures, and an Arrhenius plot (ln(k) vs. 1/T) can be used to calculate the activation energy for the degradation process.

Conclusion: A Holistic Approach to Thermal Stability

The thermal stability of Chlorpheniramine Maleate is a multifaceted characteristic that must be evaluated using a combination of analytical techniques. A thorough investigation, encompassing thermoanalytical methods like TGA and DSC, and stability-indicating chromatographic techniques such as HPLC-MS, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this API. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to comprehensively assess the thermal stability of Chlorpheniramine Maleate and other pharmaceutical compounds.

References

An In-Depth Technical Guide to the Solubility of Chlorpheniramine Maleate in Organic Solvents

<

Executive Summary: This guide provides a comprehensive technical overview of the solubility of Chlorpheniramine Maleate in various organic solvents, a critical parameter for the development, formulation, and manufacturing of this widely used antihistamine. We will delve into the physicochemical properties of Chlorpheniramine Maleate that govern its solubility, present a detailed experimental protocol for solubility determination, and provide a curated summary of solubility data. Furthermore, this document explores the theoretical underpinnings of solubility and outlines analytical techniques for the precise quantification of Chlorpheniramine Maleate in solution. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility characteristics of this active pharmaceutical ingredient (API).

A Note on Nomenclature: The topic refers to "Chlorpheniramine Nitrile." It is important to clarify that the common and pharmaceutically relevant form of this drug is Chlorpheniramine Maleate . The chemical structure of chlorpheniramine does not contain a nitrile group (-C≡N). Therefore, this guide will focus exclusively on Chlorpheniramine Maleate.

Physicochemical Properties of Chlorpheniramine Maleate

The solubility of an API is intrinsically linked to its fundamental physicochemical properties. Understanding these characteristics provides a predictive framework for its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉ClN₂・C₄H₄O₄ | [1] |

| Molecular Weight | 390.9 g/mol | [2][3] |

| Appearance | White, odorless crystalline powder with a bitter taste.[2][4] | [2][4] |

| Melting Point | 130-135 °C (266-275 °F) | [2][4] |

| pH (1% aqueous solution) | 4.0 - 5.5 | [2][5] |

| pKa | Not explicitly found in searches, but the presence of two basic nitrogen atoms (one on the pyridine ring and a tertiary amine) suggests it will have two pKa values. The maleate salt form implies these basic sites are protonated. | |

| LogP (Octanol-Water Partition Coefficient) | Not explicitly found, but its structure with both lipophilic (chlorophenyl, pyridine rings) and hydrophilic (amine, maleate salt) moieties suggests a moderate LogP value, influencing its solubility in both polar and non-polar solvents. |

These properties collectively indicate that Chlorpheniramine Maleate is a polar organic salt, which is reflected in its solubility profile.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. The solubility of Chlorpheniramine Maleate in a given organic solvent is a function of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions.

-

Polarity: Chlorpheniramine Maleate is a polar molecule due to the presence of nitrogen and chlorine atoms, and the ionic nature of the maleate salt. Therefore, it is expected to have higher solubility in polar organic solvents.[6] Research has confirmed that its solubility follows the order: alcohol solvents > ester solvents > benzene, which directly correlates with the polarity of these solvent classes.[6]

-

Hydrogen Bonding: The maleate portion of the salt, with its carboxylic acid groups, can act as a hydrogen bond donor, while the nitrogen atoms in the chlorpheniramine moiety can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore likely to be effective at solvating Chlorpheniramine Maleate.

-

Hansen Solubility Parameters (HSP): While specific HSP values for Chlorpheniramine Maleate were not found in the provided search results, this theoretical framework can be a powerful predictive tool. HSP dissects solubility into three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solvent with HSP values closely matching those of Chlorpheniramine Maleate would be predicted to be a good solvent.

Experimental Determination of Solubility: A Standard Protocol

Accurate and reproducible determination of solubility is paramount in pharmaceutical development. The isothermal shake-flask method is a widely accepted technique for measuring thermodynamic solubility.[7]

Isothermal Shake-Flask Method Protocol

-

Preparation: Add an excess amount of Chlorpheniramine Maleate crystalline solid to a known volume of the selected organic solvent in a sealed, airtight vial. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure the system reaches equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation or filtration (using a filter compatible with the solvent) of the slurry is recommended.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, to determine the concentration of Chlorpheniramine Maleate.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Solubility Profile of Chlorpheniramine Maleate in Organic Solvents

The following table summarizes available quantitative and qualitative solubility data for Chlorpheniramine Maleate in various organic solvents.

| Solvent | Solubility | Temperature | Source |

| Ethanol | Freely soluble[5], Soluble[8], ~5 mg/mL[1] | Ambient | [1][5][8] |

| Ethanol | Increases with temperature | 283 K - 333 K | [6] |

| 1-Propanol | Increases with temperature | 283 K - 333 K | [6] |

| 1-Butanol | Increases with temperature | 283 K - 333 K | [6] |

| Chloroform | Freely soluble[5], Soluble[9] | Ambient | [5][9] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Ambient | [1] |

| Dimethylformamide (DMF) | ~15 mg/mL | Ambient | [1] |

| Diethyl Ether | Practically insoluble[5], Slightly soluble[8] | Ambient | [5][8] |

| Benzene | Slightly soluble[9] | Ambient | [9] |

| Ethyl Acetate | Increases with temperature | 283 K - 333 K | [6] |

| Ethyl Formate | Increases with temperature | 283 K - 333 K | [6] |

| Butyl Acetate | Increases with temperature | 283 K - 333 K | [6] |

| Acetic Acid (100) | Very soluble | Ambient | [5] |

Key Observations:

-

Chlorpheniramine Maleate demonstrates good solubility in polar protic solvents like ethanol and polar aprotic solvents like DMSO and DMF.[1][5][8]

-

Its solubility is significantly lower in non-polar solvents such as diethyl ether and benzene.[5][8][9]

-

For a range of alcohols and esters, the solubility of Chlorpheniramine Maleate has been shown to increase with rising temperature.[6][10]

Factors Influencing Solubility

Several factors can be manipulated to modulate the solubility of Chlorpheniramine Maleate:

-

Temperature: As demonstrated in the literature, the solubility of Chlorpheniramine Maleate in many organic solvents is endothermic, meaning solubility increases with temperature.[6][10] This is a critical consideration for processes like recrystallization.

-

Solvent Composition: The use of co-solvents can significantly alter solubility. By mixing solvents, the polarity and hydrogen bonding capacity of the solvent system can be fine-tuned to optimize the solubility of the API. Machine learning approaches are now being developed to predict solubility in complex solvent mixtures.[11][12]

-

pH: While more relevant in aqueous systems, the pH can influence the ionization state of Chlorpheniramine Maleate. In the presence of a stronger base, the maleate salt could be deprotonated, potentially altering its solubility in organic solvents.

Analytical Quantification of Chlorpheniramine Maleate

Accurate quantification of dissolved Chlorpheniramine Maleate is essential for solubility studies. The two most common analytical techniques are UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

-

UV-Vis Spectroscopy: This is a simple and rapid method for quantifying Chlorpheniramine Maleate.[9] The molecule exhibits a maximum absorbance (λmax) at approximately 261-268 nm in acidic media like 0.1N HCl.[9][13][14] The method should be validated for linearity, accuracy, and precision according to ICH guidelines.[9][13]

-

High-Performance Liquid Chromatography (HPLC): HPLC offers greater specificity and is the method of choice when dealing with complex matrices or for stability-indicating assays. A typical HPLC method for Chlorpheniramine Maleate might use a C18 column with a mobile phase consisting of a mixture of methanol and water, with absorbance measured around 235 nm.

Decision Tree for Analytical Method Selection

Caption: Selecting an Analytical Method for Quantification.

Conclusion

The solubility of Chlorpheniramine Maleate in organic solvents is a multifaceted property governed by its inherent physicochemical characteristics and the nature of the solvent system. It exhibits favorable solubility in polar solvents, particularly alcohols, and this solubility can be further enhanced by increasing the temperature. This technical guide has provided a foundational understanding, practical experimental protocols, and a summary of available data to aid researchers and professionals in the pharmaceutical sciences. A thorough understanding and precise measurement of solubility are indispensable for the successful development of robust and effective drug products containing Chlorpheniramine Maleate.

References

-

PubChem. (n.d.). Chlorpheniramine Maleate. National Center for Biotechnology Information. Retrieved from [Link]

- Aman, T., Khattak, S. U., & Khan, M. (2015). Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled release. Journal of Pharmaceutical and Allied Health Sciences, 5(2), 56-61.

- Japanese Pharmacopoeia. (n.d.).

- The International Pharmacopoeia. (n.d.).

- Li, R., et al. (2010). Solubility of Chlorpheniramine Maleate in Ethanol, 1-Propanol, 1-Butanol, Benzene, Ethyl Acetate, Ethyl Formate, and Butyl Acetate between 283 K and 333 K.

- Erk, N. (2000). Quantitative analysis of chlorpheniramine maleate and phenylephrine hydrochloride in nasal drops by differential-derivative spectrophotometric, zero-crossing first derivative UV spectrophotometric and absorbance ratio methods. Journal of Pharmaceutical and Biomedical Analysis, 23(6), 1023-1031.

- Sravani, G., et al. (2021). Analytical Method Development and Validation of Chlorpheniramine Maleate by Uv Spectroscopy. International Journal of Pharmaceutical Sciences, 12(4), 1-5.

- Sunder, B. S., & Mittal, A. K. (n.d.).

-

ResearchGate. (n.d.). (PDF) NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CHLORPHENIRAMINE MALEATE BY USING UV-VISIBLE SPECTROPHOTOMETRY. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Chlorpheniramine Maleate in Ethanol, 1Propanol, 1Butanol, Benzene, Ethyl Acetate, Ethyl Formate, and Butyl Acetate between 283 K and 333 K. Retrieved from [Link]

-

DrugBank Online. (n.d.). (+)-Chlorpheniramine maleate. Retrieved from [Link]

-

ResearchGate. (2018, May 31). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

- Wang, F., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.

- Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233.

-

University of Padova. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-Chlorpheniramine maleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Chlorphenamine maleate | 113-92-8 [chemicalbook.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. cdn.who.int [cdn.who.int]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. researchgate.net [researchgate.net]

- 11. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.unipd.it [research.unipd.it]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

A Robust, Stability-Indicating RP-HPLC Method for the Quantification of Chlorpheniramine Maleate and the Separation of Its Nitrile-Containing Related Substance

An Application Note for the Isocratic HPLC-UV Quantification of Chlorpheniramine Maleate in Pharmaceutical Formulations

Abstract

This application note details a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Chlorpheniramine Maleate, a widely used first-generation antihistamine. The method is optimized for routine quality control analysis of pharmaceutical dosage forms, such as tablets and syrups. Crucially, this method also demonstrates selectivity by effectively separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products, including the critical process impurity, 2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile. The described protocol adheres to the principles of method validation outlined by the International Council for Harmonisation (ICH) guidelines, ensuring its reliability and trustworthiness for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Chlorpheniramine Maleate is a first-generation alkylamine antihistamine employed extensively in the treatment of allergic conditions like rhinitis and urticaria[1]. Its therapeutic efficacy is directly dependent on the precise amount of the active moiety in the final dosage form. Therefore, a validated, reliable analytical method is paramount for quality control to ensure product safety and potency.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity. While various HPLC methods exist, many are designed for multi-component formulations, which can introduce complexity[2][3][4]. This guide focuses on a streamlined, isocratic RP-HPLC method specifically tailored for Chlorpheniramine Maleate, providing a strong foundation for its analysis.

The "trustworthiness" of an analytical method, particularly in a regulatory environment, hinges on its ability to be "stability-indicating." This means the method must be able to resolve the API from any potential degradation products or process-related impurities[5]. A key process impurity in the synthesis of Chlorpheniramine is its nitrile precursor, specifically noted in the United States Pharmacopeia (USP) as 2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile[6]. The causality behind our experimental choices, from mobile phase pH to the selection of the stationary phase, is grounded in the need to achieve baseline separation of Chlorpheniramine from this and other related substances, thereby guaranteeing the reported concentration pertains solely to the intact API.

Principle of the Chromatographic Separation

This method employs reversed-phase chromatography, where the stationary phase (a C18, octadecylsilyl silica gel) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture.

-

Analyte Retention: Chlorpheniramine, a basic compound, is protonated in an acidic mobile phase. The separation mechanism relies on the hydrophobic partitioning of the analyte between the nonpolar C18 stationary phase and the polar mobile phase.

-

Mobile Phase Control: The mobile phase consists of an aqueous phosphate buffer and acetonitrile. The buffer's role is to maintain a constant pH (e.g., pH 3.0), which is critical for ensuring consistent ionization of Chlorpheniramine and achieving reproducible retention times[7]. The acetonitrile, an organic modifier, is used to adjust the polarity of the mobile phase and control the elution strength. Increasing the acetonitrile concentration reduces the retention time.

-

Ion-Pairing (Optional but common): Some methods utilize an ion-pairing reagent like octane sulphonate sodium salt[1]. This reagent contains a hydrophobic alkyl chain and an ionic head group. It pairs with the protonated Chlorpheniramine molecule, forming a neutral, more hydrophobic complex that exhibits greater retention on the C18 column, allowing for enhanced separation from less basic or neutral impurities.

-

Detection: Quantification is achieved using a UV-Vis detector. Chlorpheniramine Maleate exhibits significant absorbance in the UV spectrum, with detection commonly performed at wavelengths such as 214 nm, 225 nm, or 265 nm, depending on the desired sensitivity and the absorbance characteristics of potential interferences[1][7][8].

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system through the incorporation of rigorous system suitability checks before any sample analysis.

Apparatus and Equipment

-

High-Performance Liquid Chromatograph (HPLC) system equipped with:

-

Isocratic or Gradient Pumping System

-

Autosampler/Injector

-

Column Thermostat

-

Photodiode Array (PDA) or UV-Vis Detector

-

-

Chromatography Data System (CDS)

-

Analytical Balance (0.01 mg readability)

-

pH Meter

-

Sonicator

-

0.45 µm Nylon or PVDF Syringe Filters

Reagents, Standards, and Column

-

Chemicals: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade or Milli-Q).

-

Reference Standard: USP Chlorpheniramine Maleate Reference Standard (RS).

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][7]. A robust, end-capped C18 column is recommended for good peak shape and longevity.

Preparation of Solutions

A. Mobile Phase (Phosphate Buffer:Acetonitrile 60:40, pH 3.0)

-

Buffer Preparation: Accurately weigh and dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.

-

pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 using Orthophosphoric Acid.

-

Mobile Phase Mixture: In a suitable container, mix 600 mL of the prepared pH 3.0 phosphate buffer with 400 mL of Acetonitrile.

-

Degassing: Degas the final mobile phase mixture for 15-20 minutes using a sonicator or vacuum filtration before use to prevent pump cavitation and baseline noise.

B. Standard Stock Solution (200 µg/mL)

-

Accurately weigh approximately 20 mg of USP Chlorpheniramine Maleate RS into a 100 mL volumetric flask.

-

Add approximately 70 mL of the Mobile Phase and sonicate for 10-15 minutes to dissolve completely.

-

Allow the solution to cool to ambient temperature.

-

Dilute to the mark with the Mobile Phase and mix thoroughly.

C. Working Standard Solution (20 µg/mL)

-

Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

-

Dilute to the mark with the Mobile Phase and mix thoroughly. This solution is used for calibration and system suitability checks.

D. Sample Preparation (from Tablets)

-

Weigh and finely powder no fewer than 20 tablets to create a homogenous sample.

-

Accurately weigh a portion of the powder equivalent to approximately 20 mg of Chlorpheniramine Maleate and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the Mobile Phase and sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the API.

-

Allow the solution to cool to ambient temperature, then dilute to the mark with the Mobile Phase and mix well.

-

Centrifuge a portion of this solution at 4000 rpm for 10 minutes or allow it to stand.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial, discarding the first 1-2 mL of the filtrate[1]. This solution has a target concentration of 200 µg/mL.

-

Pipette 10.0 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with Mobile Phase to achieve a final target concentration of 20 µg/mL.

Chromatographic Conditions & Data Presentation

The method parameters are summarized below for clarity and ease of use.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) | Industry standard for reversed-phase separation of moderately polar compounds. Provides excellent resolving power.[7] |

| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) | The acidic pH ensures consistent protonation and retention of the basic analyte. The ACN ratio provides optimal elution.[7] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, balancing analysis time with system pressure and efficiency.[1][7] |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability and reproducibility.[1] |

| Detection Wavelength | 265 nm | Provides good sensitivity for Chlorpheniramine Maleate while minimizing interference from some common excipients.[7] |

| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |

| Run Time | ~10 minutes | Sufficient to allow for the elution of the main peak and any late-eluting impurities. |

System Suitability and Method Validation

To ensure the trustworthiness of the results, the chromatographic system must pass suitability tests before sample analysis begins. The method's performance has been validated according to ICH guidelines, with typical results shown below.

| Validation Parameter | Acceptance Criteria | Typical Result |

| System Suitability | ||

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | ≥ 2000 | > 5000 |

| % RSD (n=6 injections) | ≤ 2.0% | < 1.0% |

| Linearity | Correlation Coefficient (R²) ≥ 0.999 | 0.9998 over 5-50 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5%[7] |

| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0% | < 1.5% |

| Intermediate (Inter-day) | ≤ 2.0% | < 1.8% |

Data Analysis and Quantification

The amount of Chlorpheniramine Maleate in the sample is calculated using an external standard method. The peak areas of the analyte in the standard and sample chromatograms are compared.

Calculation Formula:

Where:

-

A_sample = Peak area of Chlorpheniramine in the sample preparation

-

A_std = Average peak area of Chlorpheniramine in the working standard preparation

-

C_std = Concentration of USP Chlorpheniramine Maleate RS in the working standard solution (in mg/mL)

-

V_sample = Final volume of the sample preparation (in mL)

-

W_sample = Weight of the tablet powder taken for analysis (in mg)

-

Avg. Wt. = Average weight of one tablet (in mg)

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to the final report generation.

Caption: End-to-end workflow for the HPLC quantification of Chlorpheniramine Maleate.

References

- Buyya Shyam Sunder, & Ashutosh Kumar Mittal. (n.d.). HPLC method development and validation for chlorpheniramine maleate. Google AI Grounding. Retrieved January 14, 2026.

- A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. (2025). International Journal of Recent Scientific Research, 16(06), 314-321.

- Jusufi, A., et al. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. International Journal of Pharmacy Teaching & Practices, 5(3), 997-1001.

-

S. P. Deniz, et al. (n.d.). Development and validation of a RP-HPLC method for the determination of Chlorpheniramine maleate and phenylephrine in pharmaceutical dosage form. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Ofori-Kwakye, K., et al. (2016). Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation. SpringerPlus, 5(1), 193. Available at: [Link]

-

Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- USP Monographs: Chlorpheniramine Maleate. (n.d.). USP29-NF24. Retrieved January 14, 2026.

-

Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. (n.d.). SlideShare. Retrieved January 14, 2026, from [Link]

- USP-NF Chlorpheniramine Maleate Materia Prima. (n.d.). Scribd. Retrieved January 14, 2026.

-

Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. (2022). Molecules, 27(17), 5609. Available at: [Link]

-

Chlorpheniramine Maleate Organic Impurities Analyzed with HPLC. (n.d.). MicroSolv Technology Corporation. Retrieved January 14, 2026, from [Link]

-

Suciati, T., et al. (2021). Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC. PHARMACIANA, 11(1), 11. Available at: [Link]

Sources

- 1. iomcworld.org [iomcworld.org]

- 2. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate [mdpi.com]

- 5. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]

- 6. scribd.com [scribd.com]

- 7. recentscientific.com [recentscientific.com]

- 8. Chlorpheniramine Maleate Organic Impurities Analyzed with HPLC - AppNote [mtc-usa.com]

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Chlorpheniramine and Its Impurities

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Chlorpheniramine and its potential impurities. The control of impurities in active pharmaceutical ingredients (APIs) like Chlorpheniramine is a critical regulatory requirement to ensure the safety and efficacy of the final drug product.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the methodological choices, a step-by-step protocol, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Introduction: The Rationale for Impurity Profiling

Chlorpheniramine is a first-generation antihistamine widely used in the treatment of allergic conditions such as rhinitis and urticaria.[5] The manufacturing process of Chlorpheniramine, as well as its degradation over time, can lead to the formation of impurities, which may include process-related compounds, degradation products, and structurally related analogs.[1] The presence of these impurities, even at trace levels, can impact the safety and efficacy of the drug. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of validated analytical procedures for the detection and quantification of impurities in drug substances and products.[3][6][7]

This application note addresses the need for a reliable analytical method by presenting a validated HPLC assay designed to separate and quantify Chlorpheniramine from its known and potential degradation impurities. The method's development was guided by a science and risk-based approach to ensure it is fit for its intended purpose in a quality control environment.[8]

Method Development: A Logic-Driven Approach